2-Fluoroadenosine

GPCR Pharmacology Adenosine Receptor A2A Selectivity

2-Fluoroadenosine (CAS 146-78-1) is the definitive A2A agonist for assays demanding metabolic stability. Its 2-fluoro substitution blocks adenosine deaminase, ensuring uniform pharmacokinetics impossible with native adenosine. 4.8-fold A2A/A1 selectivity isolates A2A pathways without confounding A1 activation. Use as a partial A3 agonist reference, a 12 µM IC50 platelet inhibition benchmark, or a 0.5 µM Ki MtADK positive control. As the key fludarabine intermediate, it secures synthetic consistency. Order high-purity 2-Fluoroadenosine for reproducible, publication-ready data.

Molecular Formula C10H12FN5O4
Molecular Weight 285.23 g/mol
CAS No. 19768-92-4
Cat. No. B010117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoroadenosine
CAS19768-92-4
Synonyms2-fluoroadenine arabinoside
9-beta-D-arabinofuranosyl-2-fluoroadenine
F-ara-A
fludarabine
Molecular FormulaC10H12FN5O4
Molecular Weight285.23 g/mol
Structural Identifiers
SMILESC1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N
InChIInChI=1S/C10H12FN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)
InChIKeyHBUBKKRHXORPQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoroadenosine (CAS 19768-92-4): A Fluorinated Adenosine Analog for Nucleoside Research and Drug Development


2-Fluoroadenosine (2-FA, CAS 146-78-1) is a synthetic fluorinated purine nucleoside analog of adenosine, distinguished by a fluorine substitution at the purine 2-position [1]. This modification confers resistance to deamination by adenosine deaminase (ADA), significantly enhancing metabolic stability compared to the native nucleoside [2]. 2-Fluoroadenosine serves as a critical intermediate in the synthesis of the antileukemic drug fludarabine phosphate . As a nucleoside antimetabolite, it is widely utilized in biochemical, pharmacological, and parasitology research, exhibiting distinct receptor interaction profiles and enzyme inhibition properties that differentiate it from other 2-substituted adenosine analogs [3].

Why 2-Fluoroadenosine Cannot Be Substituted with Unmodified Adenosine or 2-Chloroadenosine


Interchanging 2-fluoroadenosine with adenosine or its 2-chloro analog in research or synthetic applications introduces significant, quantifiable errors due to divergent metabolic stability, receptor efficacy, and enzyme inhibition profiles. Unlike adenosine, which is rapidly deaminated and cleared in biological systems, the 2-fluoro substitution confers near-complete resistance to adenosine deaminase, drastically altering its pharmacokinetic behavior in cell-based assays [1]. Furthermore, while both 2-fluoroadenosine and 2-chloroadenosine are 2-substituted analogs, they exhibit opposite functional activities at specific adenosine receptor subtypes, with 2-fluoroadenosine acting as a partial agonist at A3 receptors versus the full agonism of the chloro analog, and unique selectivity for A2A receptors [2]. Direct substitution would therefore compromise experimental reproducibility and invalidate comparative analyses [3].

Quantitative Differentiation of 2-Fluoroadenosine from Adenosine and 2-Chloroadenosine: A Data-Driven Evidence Guide


Selective A2A Adenosine Receptor Agonism Versus Broad-Spectrum Analogs

In a direct head-to-head pharmacological comparison of adenosine analogs in rat PC12 cell membranes, 2-fluoroadenosine was the only compound tested that exhibited selectivity for the A2A receptor subtype, with a selectivity ratio of 4.8-fold for A2A over A1. This is in stark contrast to the reference compound, N6-cyclopentyl-5'-chloroadenosine, which showed extreme (900-fold) A1 selectivity, and adenosine itself, which is non-selective [1].

GPCR Pharmacology Adenosine Receptor A2A Selectivity

Partial Agonism at A3 Adenosine Receptors Versus Full Agonism of 2-Chloroadenosine

In a systematic review of structure-activity relationships at A3 adenosine receptors (ARs), 2-fluoroadenosine is characterized as a partial agonist, whereas its close structural analog, 2-chloroadenosine, functions as a full agonist at the same receptor subtype [1]. This difference in efficacy is attributed to the specific steric and electronic effects of the 2-position halogen substitution on receptor activation.

A3 Adenosine Receptor Partial Agonism Receptor Pharmacology

Resistance to Adenosine Deaminase (ADA) Confers Functional Potency in Whole Blood Assays

While adenosine (Ado) fails to inhibit ADP-induced platelet aggregation in whole blood due to rapid uptake and deamination by erythrocytes, 2-fluoroadenosine, which is resistant to deamination, exhibits potent anti-aggregatory activity. In a comparative study, 2-fluoroadenosine inhibited platelet aggregation in whole blood with an IC50 of 12 µM, whereas adenosine was inactive under the same conditions. The activity of 2-fluoroadenosine was also compared to 2-chloroadenosine (IC50 = 2.3 µM) and NECA (IC50 = 0.26 µM) [1].

Metabolic Stability Platelet Aggregation Adenosine Deaminase

Potent Inhibition of Mycobacterium tuberculosis Adenosine Kinase (MtADK)

In an evaluation of eighty nucleoside analogs as inhibitors of M. tuberculosis adenosine kinase (MtADK), 2-fluoroadenosine was identified as one of the most potent inhibitors, with a Ki of 0.5 µM. Its potency is comparable to other top inhibitors in the series, including N1-benzyl-adenosine (Ki = 0.19 µM) and 6-cyclopentyloxy-purine riboside (Ki = 0.15 µM) [1].

Tuberculosis Adenosine Kinase Antimycobacterial

Optimal Research and Industrial Applications of 2-Fluoroadenosine (CAS 19768-92-4)


A2A Adenosine Receptor Pharmacological Studies

2-Fluoroadenosine is the agonist of choice for experiments requiring selective activation of A2A adenosine receptors. Its unique 4.8-fold selectivity for A2A over A1 receptors, as demonstrated in direct comparative assays, allows for the dissection of A2A-specific signaling pathways in cardiovascular, neurological, and immunological research with minimal confounding A1 receptor activation [1]. In contrast, the use of adenosine or 2-chloroadenosine would activate both receptor subtypes indiscriminately, complicating data interpretation.

Functional Efficacy Profiling at A3 Adenosine Receptors

For studies investigating the therapeutic window of A3 adenosine receptor modulation, 2-fluoroadenosine serves as a validated partial agonist reference standard. Its distinct partial agonism, in contrast to the full agonism of 2-chloroadenosine, makes it essential for calibrating assay systems designed to identify novel partial agonists with potentially improved safety profiles over full agonists [1].

Ex Vivo and In Vivo Studies of Platelet Function and Thrombosis

In whole blood assays where native adenosine is rapidly inactivated, 2-fluoroadenosine provides a metabolically stable alternative for studying adenosine receptor-mediated inhibition of platelet aggregation. Its quantifiable IC50 of 12 µM in this context establishes a clear potency benchmark, making it suitable for evaluating the antiplatelet effects of new chemical entities in complex biological matrices [1].

Target-Based Screening for Novel Antitubercular Agents

2-Fluoroadenosine is a high-value tool compound for biochemical screening campaigns targeting M. tuberculosis adenosine kinase (MtADK). Its well-characterized Ki of 0.5 µM provides a robust positive control for high-throughput enzymatic assays aimed at discovering more potent and selective inhibitors of this essential purine salvage enzyme, which is a validated target for new tuberculosis therapies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoroadenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.